Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether
Description
Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine core. The molecule comprises a 6-phenyl-substituted furopyrimidine ring linked via a sulfanyl (-S-) group to a para-methyl ether-substituted benzene ring. The sulfanyl bridge and methyl ether group may influence solubility, bioavailability, and target binding compared to related analogs.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)24-19-16-11-17(13-5-3-2-4-6-13)23-18(16)20-12-21-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHNNDZNKHMRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether is a compound of significant interest due to its potential biological activities. This article delves into its molecular structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H14N2O2S
- Molecular Weight : 334.39 g/mol
- CAS Number : CB01537154
The compound features a furo[2,3-d]pyrimidine scaffold, which is known for its biological activity, particularly in inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β.
Research indicates that compounds with the furo[2,3-d]pyrimidine scaffold can exhibit dual functionalities by acting as both RTK inhibitors and antitumor agents. The mechanism involves binding to specific sites on the kinases, disrupting their activity and leading to reduced tumor proliferation. For instance, studies have shown that related compounds can inhibit tubulin depolymerization, which is critical for cancer cell division and growth .
Antitumor Effects
-
Inhibition of Kinases : The compound has demonstrated inhibitory effects on key kinases involved in tumor growth:
- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis in tumors.
- PDGFR-β : Platelet-Derived Growth Factor Receptor β plays a role in cell growth and division.
- Cell Line Studies : In antiproliferative assays using various cancer cell lines (e.g., A431 and H1975), compounds structurally similar to this compound have shown cellular potency with CC50 values indicating effective inhibition of cell growth .
Other Biological Activities
The compound's sulfanyl group may contribute to additional biological activities such as:
- Antioxidant properties : Sulfur-containing compounds are often evaluated for their ability to scavenge free radicals.
- Potential neuroprotective effects : Some studies suggest that related structures can protect neuronal cells from oxidative stress .
Study 1: Inhibition of Tumor Growth
A study conducted on a series of furo[2,3-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly affected their inhibitory potency against VEGFR-2 and PDGFR-β. The introduction of a methyl group at this position enhanced hydrophobic interactions with the kinase active site, leading to improved binding affinity .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of furo[2,3-d]pyrimidines revealed that specific substitutions could enhance selectivity for mutant forms of EGFR over wild-type EGFR. This finding is crucial for developing targeted therapies in cancers driven by these mutations .
Summary Table of Biological Activities
Comparison with Similar Compounds
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl 3,4-Dimethylphenyl Ether (315678-04-7)
- Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing) vs. furo[2,3-d]pyrimidine (oxygen-containing) in the target compound.
- Substituents :
- 4-Chlorophenyl at the 5-position (electron-withdrawing Cl group).
- 3,4-Dimethylphenyl ether at the 4-position (bulky substituents).
- Key Differences: The thieno core may enhance metabolic stability compared to the furo analog due to sulfur’s resistance to oxidative degradation. Chlorine substituents could reduce solubility but improve lipophilicity and membrane permeability .
Methyl 2-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate (460727-12-2)
- Core Structure: Thieno[2,3-d]pyrimidine with additional thiophene and carboxylate moieties.
- Substituents: 5,6-Dimethyl groups on the pyrimidine ring. Sulfanylacetyl-amino-thiophene carboxylate side chain.
- The acetylated sulfanyl linkage may alter pharmacokinetics, such as prolonged half-life, compared to the simpler sulfanyl bridge in the target compound .
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-Phenylethylamino)-6-Phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide (Patent: EP2024)
- Core Structure : Shares the 6-phenylfuro[2,3-d]pyrimidine motif with the target compound.
- Substituents: Hydroxy-phenylethylamino group at the 4-position. But-2-enamide side chain with dimethylamino substitution.
- Key Differences: The hydroxyethylamino group enables hydrogen bonding, likely enhancing target affinity. The enamide side chain introduces conformational rigidity, which may improve selectivity for specific biological targets .
Comparative Analysis of Functional Groups and Properties
| Compound | Core Structure | Key Substituents | Inferred Properties |
|---|---|---|---|
| Target Compound | Furo[2,3-d]pyrimidine | 6-Phenyl, 4-sulfanyl-methyl ether phenyl | Moderate lipophilicity; potential for oral bioavailability |
| 315678-04-7 | Thieno[2,3-d]pyrimidine | 5-(4-Cl-phenyl), 3,4-dimethylphenyl ether | Higher metabolic stability; reduced solubility |
| 460727-12-2 | Thieno[2,3-d]pyrimidine | 5,6-Dimethyl, sulfanylacetyl-thiophene | Enhanced solubility via carboxylate; complex metabolism |
| EP2024 Patent Compound | Furo[2,3-d]pyrimidine | 4-Hydroxyethylamino, enamide side chain | Improved target affinity; crystalline stability |
Research Implications and Limitations
While direct pharmacological or physicochemical data for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether are unavailable in the provided evidence, structural comparisons suggest:
- Electronic Effects : The methyl ether group may donate electron density, increasing aromatic ring reactivity compared to chlorinated analogs .
- Steric Considerations : The absence of bulky substituents (e.g., 3,4-dimethylphenyl in 315678-04-7) could reduce steric hindrance, favoring interactions with flat binding pockets.
- Synthetic Accessibility : Simpler side chains (e.g., sulfanyl vs. acetylated sulfanyl) may streamline synthesis compared to more complex derivatives .
Further studies are needed to validate these hypotheses, including solubility assays, crystallinity analyses (as seen in EP2024 ), and biological activity screens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether, and how can structural integrity be validated?
- Methodology : Multi-step synthesis involving nucleophilic substitution reactions is commonly employed. For example, coupling a pyrimidine precursor with a thiol-containing phenyl ether under basic conditions (e.g., sodium hydride in DMF/THF at 60–80°C) .
- Structural Validation : Use high-resolution NMR (¹H/¹³C) to confirm regioselectivity of the sulfanyl group and IR spectroscopy to verify the presence of ether and thioether functional groups. Purity can be assessed via HPLC with UV detection at λ = 254 nm .
Q. What are the primary biological screening models used to evaluate this compound’s activity?
- Approach : Initial screening often includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s mechanism of action in enzyme modulation?
- Key Findings : The sulfanyl group participates in redox reactions and hydrogen bonding with catalytic residues (e.g., cysteine in kinases). Computational docking studies (e.g., AutoDock Vina) suggest its role in stabilizing enzyme-inhibitor complexes .
- Experimental Design : Compare activity of the sulfanyl derivative with its sulfone or sulfoxide analogs. Use site-directed mutagenesis to confirm binding residues .
Q. How do structural modifications (e.g., halogenation, methyl substitution) affect bioactivity?
- SAR Insights :
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Bromine | Phenyl | ↑ Cytotoxicity | |
| Methyl | Pyrimidine | ↓ Solubility | |
| Trifluoromethyl | Phenyl | ↑ Metabolic stability |
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Evaluate ADMET properties (e.g., LogP, hepatic microsomal stability) .
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
- Analysis : Discrepancies in stability studies (e.g., pH-dependent degradation) may arise from:
- Analytical variability : Use LC-MS/MS for precise quantification of degradation products .
- Buffer composition : Phosphate vs. carbonate buffers alter hydrolysis rates of the sulfanyl group .
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with controlled buffer systems and validate via Arrhenius modeling .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry :
- Catalysis : Replace NaH with milder bases (e.g., DBU) to reduce side reactions .
- Workflow : Use flow chemistry for exothermic steps (e.g., thiol coupling) to improve reproducibility .
- Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
